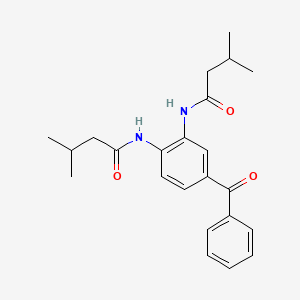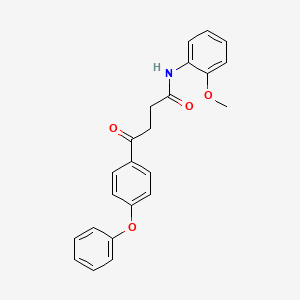![molecular formula C18H17ClN2O4 B3550459 ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate](/img/structure/B3550459.png)
ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate, also known as AG1478, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of biochemistry. AG1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. In
Mécanisme D'action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
The biochemical pathways affected by ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate are currently unknown . More research is required to elucidate the compound’s effects on cellular pathways and their downstream effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate has several advantages as a research tool, including its high potency and selectivity for EGFR, its ability to inhibit the downstream signaling cascade of EGFR, and its low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its instability in biological fluids, and its potential off-target effects on other tyrosine kinases.
Orientations Futures
There are several future directions for the research and development of ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate. One potential direction is to improve the solubility and stability of this compound in biological fluids, which would enhance its efficacy and reduce its potential off-target effects. Another direction is to investigate the potential use of this compound in combination with other targeted therapies for cancer treatment, which may enhance its efficacy and reduce the development of resistance. Additionally, further research is needed to explore the role of EGFR in other physiological processes, such as wound healing and tissue regeneration, and to develop novel therapeutic strategies based on the inhibition of EGFR signaling.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of EGFR that has been extensively used as a research tool in various fields of biochemistry. This compound inhibits the tyrosine kinase activity of EGFR, blocking its downstream signaling cascade and leading to several biochemical and physiological effects on cells. This compound has several advantages and limitations as a research tool, and there are several future directions for its research and development. This compound has the potential to be a valuable tool for the study of EGFR signaling and its role in various physiological processes.
Applications De Recherche Scientifique
Ethyl 4-{[N-(4-chlorobenzoyl)glycyl]amino}benzoate has been extensively used as a research tool in various fields of biochemistry, including cancer research, neuroscience, and developmental biology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathway of EGFR, which is often overexpressed in many types of cancer. In neuroscience, this compound has been used to study the role of EGFR in synaptic plasticity and memory formation. In developmental biology, this compound has been used to investigate the role of EGFR in embryonic development and tissue regeneration.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-25-18(24)13-5-9-15(10-6-13)21-16(22)11-20-17(23)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLVJDVAMDHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B3550378.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3550396.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3550399.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3550413.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B3550423.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B3550435.png)
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-5-bromo-2-chlorobenzamide](/img/structure/B3550436.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B3550447.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3550457.png)